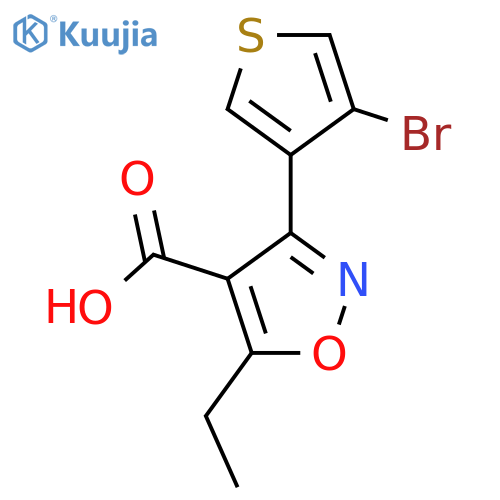

Cas no 2137998-32-2 (3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid)

2137998-32-2 structure

商品名:3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid

3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2137998-32-2

- 3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid

- EN300-717052

- 3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid

-

- インチ: 1S/C10H8BrNO3S/c1-2-7-8(10(13)14)9(12-15-7)5-3-16-4-6(5)11/h3-4H,2H2,1H3,(H,13,14)

- InChIKey: HSNLPEGCOCHYOF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CSC=C1C1C(C(=O)O)=C(CC)ON=1

計算された属性

- せいみつぶんしりょう: 300.94083g/mol

- どういたいしつりょう: 300.94083g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-717052-0.25g |

3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

2137998-32-2 | 95.0% | 0.25g |

$1366.0 | 2025-03-12 | |

| Enamine | EN300-717052-0.5g |

3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

2137998-32-2 | 95.0% | 0.5g |

$1426.0 | 2025-03-12 | |

| Enamine | EN300-717052-1.0g |

3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

2137998-32-2 | 95.0% | 1.0g |

$1485.0 | 2025-03-12 | |

| Enamine | EN300-717052-5.0g |

3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

2137998-32-2 | 95.0% | 5.0g |

$4309.0 | 2025-03-12 | |

| Enamine | EN300-717052-10.0g |

3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

2137998-32-2 | 95.0% | 10.0g |

$6390.0 | 2025-03-12 | |

| Enamine | EN300-717052-0.05g |

3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

2137998-32-2 | 95.0% | 0.05g |

$1247.0 | 2025-03-12 | |

| Enamine | EN300-717052-2.5g |

3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

2137998-32-2 | 95.0% | 2.5g |

$2912.0 | 2025-03-12 | |

| Enamine | EN300-717052-0.1g |

3-(4-bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

2137998-32-2 | 95.0% | 0.1g |

$1307.0 | 2025-03-12 |

3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

2137998-32-2 (3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬